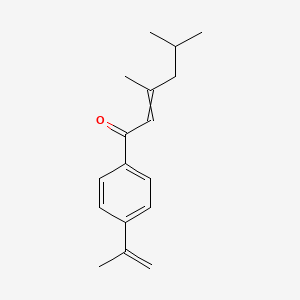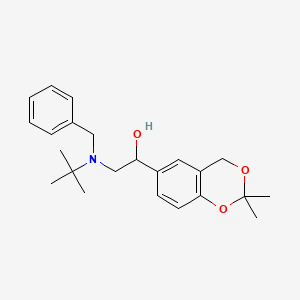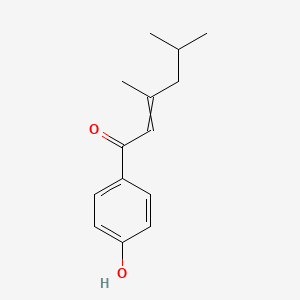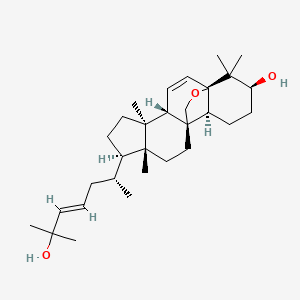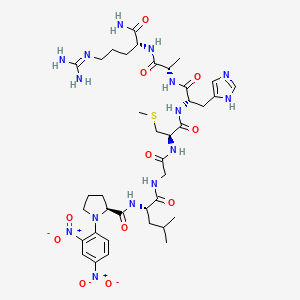
Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2” is a substrate used in research . It has been optimized for substrate specificity, with two amino acids substituted at the cleavage site of the collagenase substrate . This substrate has a 10-fold better kcat/Km value for human fibroblast collagenase than the FRET substrate M-1855 .
Molecular Structure Analysis
The molecular formula of “this compound” is C38H57N15O11S . Its molecular weight is 932.03 .Physical and Chemical Properties Analysis
“this compound” is soluble in DMSO . It should be stored at -20°C .科学的研究の応用
Enzyme Substrate Optimization : The peptide has been used to optimize kcat/Km for protease substrates. This optimization process, known as "substrate mapping," involves varying selected positions of a given peptide substrate sequence through synthesis with mixtures of amino acids. The method has led to the development of Dnp-Pro-Leu-Gly-Cys(Me)-His-Ala-D-Arg-NH2, which possesses a 10-fold better kcat/Km than a related collagenase substrate (Berman et al., 1992).
Comparison of Vertebrate Collagenase and Gelatinase : This peptide was designed as a fluorogenic substrate for vertebrate collagenase and gelatinase, based on structure-activity data obtained from studies with synthetic inhibitors and other peptide substrates of collagenase. It has been used to study the catalytic efficiency of these enzymes (Stack & Gray, 1989).
Peptidase Activity Assays : The peptide has been incorporated into fluorogenic heptapeptide substrates for continuously recording fluorescence assays optimized for human matrix metalloproteinases (MMPs). This application aids in the kinetic study of MMPs, allowing for the examination of hydrolysis rates and other kinetic parameters (Netzel‐Arnett et al., 1991).
Gelatinase and Metal Dependent Peptidase Study : It has been used to study metal dependent proteases in rabbit uterus, demonstrating its utility in enzymatic research, particularly in the characterization of enzymes' substrate specificity and cleavage sites (Sakyo et al., 1983).
Safety and Hazards
作用機序
Target of Action
The primary target of Dnp-Pro-Leu-Gly-Cys(Me)-His-Ala-D-Arg-NH2 is Matrix Metalloproteinase-1 (MMP-1) . MMP-1 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and repair.
Mode of Action
This compound acts as a substrate for MMP-1 . It has been designed to optimize substrate specificity, with two amino acids substituted at the cleavage site of the collagenase substrate . This modification allows the compound to have a 10-fold better kcat/Km value for human fibroblast collagenase than the FRET substrate M-1855 .
Biochemical Pathways
The interaction of this compound with MMP-1 affects the collagen degradation pathway . By acting as a substrate for MMP-1, it influences the rate at which this enzyme can break down collagen, a key component of the extracellular matrix. This can have downstream effects on processes such as tissue remodeling and wound healing.
Pharmacokinetics
It is soluble in DMSO , which can facilitate its delivery into biological systems.
生化学分析
Biochemical Properties
Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2 interacts with several enzymes, proteins, and other biomolecules. It has been found to have a 10-fold better kcat/Km value for human fibroblast collagenase than the FRET substrate M-1855 . This suggests that this compound has a high affinity for this enzyme and can be efficiently catalyzed.
Molecular Mechanism
It is known to interact with human fibroblast collagenase, suggesting it may play a role in the breakdown of collagen in the extracellular matrix
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H57N15O11S/c1-20(2)13-25(50-37(60)29-8-6-12-51(29)28-10-9-23(52(61)62)15-30(28)53(63)64)34(57)44-17-31(54)47-27(18-65-4)36(59)49-26(14-22-16-42-19-45-22)35(58)46-21(3)33(56)48-24(32(39)55)7-5-11-43-38(40)41/h9-10,15-16,19-21,24-27,29H,5-8,11-14,17-18H2,1-4H3,(H2,39,55)(H,42,45)(H,44,57)(H,46,58)(H,47,54)(H,48,56)(H,49,59)(H,50,60)(H4,40,41,43)/t21-,24+,25-,26-,27-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIDWDWPFOGZMH-YPJPCPJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C2CCCN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CSC)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57N15O11S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
932.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B583220.png)

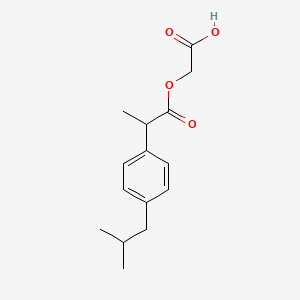

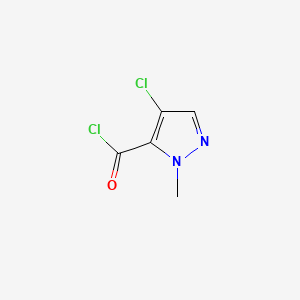
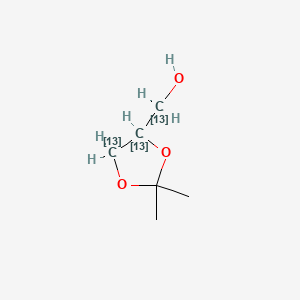
![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)
